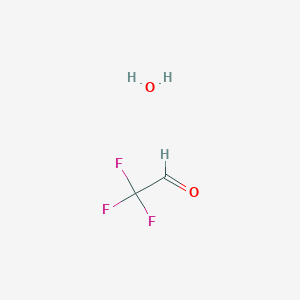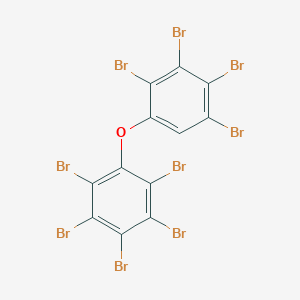
2,2,2-Trifluoroacetaldehyde hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
2,2,2-Trifluoroacetaldehyde hydrate can be synthesized through various methods. One traditional approach involves the addition of trifluoroacetic acid (TFA) to lithium aluminum hydride (LiAlH4) ether solution, yielding the compound in 26% yield. This yield can be improved to 78% by reversing the addition sequence. Another method involves the reduction of trifluoroacetic acid ethyl ester with sodium borohydride, producing a 60 wt% aqueous solution of the hydrate. Additionally, the compound can be obtained via the reaction between DMF and CF3H in the presence of strong bases, or through the reduction of phenyl trifluoromethyl sulfone by magnesium metal in specific conditions (Prakash & Zhang, 2014).
Molecular Structure Analysis
The molecular weight of 2,2,2-Trifluoroacetaldehyde hydrate is 116.04, with the chemical formula C2H3F3O2. Its structure comprises a trifluoroacetaldehyde group attached to a hydrate, making it a key molecule for introducing trifluoromethyl groups into organic compounds. The compound's InChI and InChIKey are provided for precise identification (Prakash & Zhang, 2014).
Chemical Reactions and Properties
Trifluoroacetaldehyde hydrate participates in various chemical reactions, including regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines, nucleophilic trifluoromethylation of carbonyl compounds, and the Mannich reaction of trifluoroacetaldehyde hydrazones. These reactions underscore the compound's versatility as a trifluoromethyl source and its applicability in synthesizing complex organic molecules (Funabiki et al., 2003; Prakash et al., 2013; Jia & El Kaim, 2018).
Physical Properties Analysis
2,2,2-Trifluoroacetaldehyde hydrate has a melting point of 68–70 °C and a boiling point of 105–106 °C at 760 Torr. Its density at 20 °C is 1.582 g cm−3, indicating its substantial weight compared to water. The physical data highlights the compound's stability under various conditions, making it suitable for different synthesis processes (Prakash & Zhang, 2014).
Chemical Properties Analysis
The chemical properties of 2,2,2-Trifluoroacetaldehyde hydrate, such as its reactivity with enamines, imines, and nucleophilic agents, demonstrate its role as a reactive intermediate in organic synthesis. Its ability to form stable adducts and participate in various synthetic pathways underscores its importance in the production of trifluoromethylated organic compounds (Funabiki et al., 2003; Prakash et al., 2013; Jia & El Kaim, 2018).
科学的研究の応用
Preparation of Trifluoroethylamino Derivatives
- Application Summary: 2,2,2-Trifluoroacetaldehyde hydrate is used in the preparation of trifluoroethylamino derivatives via a reductive amination reaction .
- Methods of Application: This synthesis includes the formation of the corresponding N,O-acetal intermediates followed by their reduction using NaBH4 or 2-picoline borane complex .
Preparation of Trifluoroacetonitrile
- Application Summary: 2,2,2-Trifluoroacetaldehyde hydrate is used in the preparation of trifluoroacetonitrile .
- Methods of Application: The preparation of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, a previously inaccessible precursor of trifluoroacetonitrile, is achieved via the reaction of hydroxylamine and trifluoroacetaldehyde hydrate . This precursor released CF3CN in quantitative yield under mildly basic conditions .
- Results or Outcomes: The precursor was successfully used in the synthesis of trifluoromethylated oxadiazoles . The procedure is facile, cost-effective, scalable, and recyclable, making these trifluoroacetonitrile precursors generally applicable .
Safety And Hazards
2,2,2-Trifluoroacetaldehyde hydrate is considered hazardous. It is highly flammable and harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2,2,2-trifluoroacetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O.H2O/c3-2(4,5)1-6;/h1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFRFZGABIRRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(F)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381793 |
Source


|
| Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroacetaldehyde hydrate | |
CAS RN |
33953-86-5 |
Source


|
| Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroacetaldehyde hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)




